

Heptylbenzene (CAS 1078-71-3): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Heptylbenzene	
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Abstract

Heptylbenzene, with the Chemical Abstracts Service (CAS) number 1078-71-3, is an aromatic hydrocarbon characterized by a heptyl group attached to a benzene ring. Also known as 1-phenylheptane, this compound serves as a valuable intermediate in organic synthesis and finds applications in various research and industrial settings. This technical guide provides a comprehensive overview of the registry details, physicochemical properties, spectral data, synthesis protocols, and safety information for **heptylbenzene**. Detailed experimental methodologies and graphical representations of key workflows are included to support its practical application in a laboratory environment.

Registry Details and Chemical Identification

Heptylbenzene is unequivocally identified by its CAS registry number, 1078-71-3. Its molecular and structural identifiers are crucial for accurate documentation and retrieval of information from chemical databases.[1][2][3][4]



Identifier	Value
CAS Number	1078-71-3
IUPAC Name	Heptylbenzene[1]
Other Names	1-Phenylheptane, n-Heptylbenzene[2][3][4][5][6]
Molecular Formula	C13H20[1][2][3][4][5]
Molecular Weight	176.30 g/mol [1][5]
InChI	InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9- 12-13/h6,8-9,11-12H,2-5,7,10H2,1H3[1][7]
InChlKey	LBNXAWYDQUGHGX-UHFFFAOYSA-N[1][7]
SMILES	CCCCCCc1ccccc1[1]
EINECS Number	214-084-3[8]
BRN	1905782[8]

Physicochemical Properties

The physical and chemical properties of **heptylbenzene** are essential for its handling, storage, and application in experimental designs. It is a colorless liquid under standard conditions and is generally stable, though incompatible with strong oxidizing agents.[6][8][9]



Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1][6][8][9]
Melting Point	-48 °C	[6][8][9][10]
Boiling Point	233 °C	[6][8][9]
Density	0.86 g/mL at 25 °C	[6][8][9]
Refractive Index (n ²⁰ /D)	1.485	[6][8]
Vapor Pressure	0.03 mmHg[1]	0.0443 mmHg at 25°C[8]
Flash Point	95 °C (203 °F) - closed cup	[8][11]
Solubility	Insoluble in water; Soluble in organic solvents.	[12]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents. Combustible.	[6][8][12]

Spectral Data

Spectroscopic data are fundamental for the structural elucidation and purity assessment of **heptylbenzene**. Key spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **heptylbenzene** provides characteristic signals for the aromatic and aliphatic protons.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2	m	5H	Aromatic protons (C ₆ H ₅)
~2.6	t	2H	Benzylic protons (- CH2-)
~1.6	m	2H	-CH ₂ -
~1.3	m	8H	-(CH2)4-
~0.9	t	3H	Terminal methyl protons (-CH ₃)
(Solvent: CDCl ₃)[7] [13]			

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum confirms the carbon framework of the molecule.



Chemical Shift (ppm)	Assignment
~143.0	Aromatic C (quaternary)
~128.4	Aromatic CH
~128.2	Aromatic CH
~125.5	Aromatic CH
~36.1	Benzylic -CH ₂ -
~31.9	-CH₂-
~31.6	-CH₂-
~29.3	-CH₂-
~29.2	-CH ₂ -
~22.7	-CH ₂ -
~14.1	Terminal -CH₃

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the aromatic ring and C-H bonds. [1][2][3][4]

Wavenumber (cm⁻¹)	Intensity	Assignment
~3080-3030	Medium	Aromatic C-H stretch
~2955, 2925, 2855	Strong	Aliphatic C-H stretch
~1605, 1495, 1450	Medium-Strong	Aromatic C=C stretch
~740, 695	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)



Electron ionization mass spectrometry (EI-MS) of **heptylbenzene** shows a molecular ion peak and a characteristic fragmentation pattern.[1][2][3][14]

m/z	Relative Intensity	Assignment
176	Moderate	[M] ⁺ (Molecular ion)
92	Moderate	[C7H8]+
91	100% (Base Peak)	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols Synthesis of Heptylbenzene

A reliable method for the synthesis of n-heptylbenzene is a two-step process involving the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone, followed by the Clemmensen reduction of the resulting ketone. This approach avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation with long-chain alkyl halides.[9][15]



Step 1: Friedel-Crafts Acylation Heptanoyl Chloride AlCl3 (catalyst) in CS2 or CH2Cl2 Acylation Heptanophenone Step 2: Clemmensen Reduction Tan(Hg) amalgam Conc. HCl

Heptylbenzene

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Caption: Two-step synthesis of heptylbenzene.



Step 1: Friedel-Crafts Acylation of Benzene to Heptanophenone

 Objective: To synthesize heptanophenone by reacting benzene with heptanoyl chloride in the presence of a Lewis acid catalyst.

Materials:

- Benzene (anhydrous)
- Heptanoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous solvent)
- Hydrochloric acid (HCI), dilute aqueous solution
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions, including a three-necked round-bottom flask,
 dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer.

Procedure:

- In a fume hood, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel,
 and a reflux condenser protected by a calcium chloride drying tube.
- Charge the flask with anhydrous aluminum chloride (1.1 eq) and the anhydrous solvent (e.g., carbon disulfide). Cool the mixture in an ice bath to 0-5 °C.
- Add heptanoyl chloride (1.0 eq) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.



- After the addition is complete, add benzene (1.5-2.0 eq) dropwise from the funnel over 1 hour, keeping the temperature at 5-10 °C. Hydrogen chloride gas will be evolved and should be vented safely.
- Once the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 45 °C for CS₂) for 2-3 hours to complete the reaction.
- Cool the reaction mixture back to 0-5 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCI.
- Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., CH₂Cl₂).
- Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
- The crude heptanophenone can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of Heptanophenone to Heptylbenzene

- Objective: To reduce the carbonyl group of heptanophenone to a methylene group.
- Materials:
 - Heptanophenone (from Step 1)
 - Zinc dust or mossy zinc
 - Mercuric chloride (HgCl₂)
 - Concentrated hydrochloric acid (HCI)
 - Toluene



- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for reflux and extraction.

Procedure:

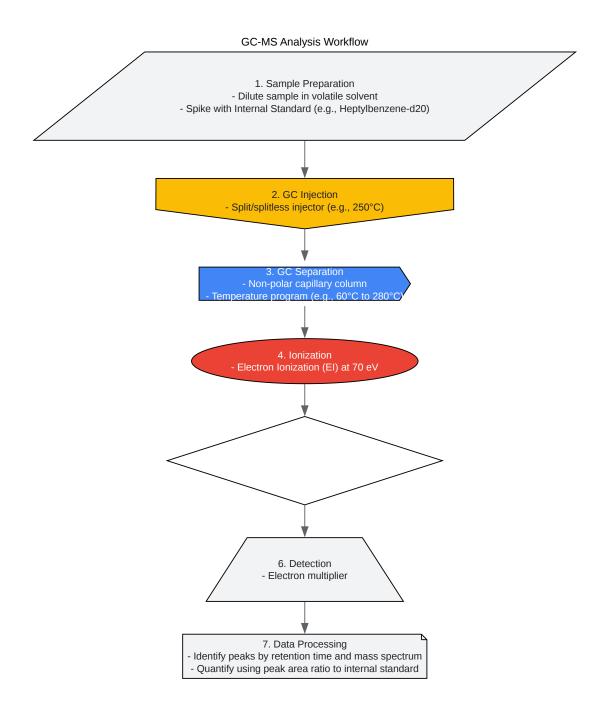
- Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc (e.g., 100g) to a flask.
 Add a solution of mercuric chloride (10g) in water (150 mL) and a few drops of concentrated HCl. Swirl the mixture for 5-10 minutes. The surface of the zinc will become silvery. Decant the aqueous solution and wash the amalgam with water by decantation.
- To a round-bottom flask equipped with a reflux condenser and a stirrer, add the freshly prepared zinc amalgam, water (75 mL), concentrated HCl (175 mL), toluene (50 mL), and heptanophenone (0.25 mol).
- Heat the mixture to a vigorous reflux with efficient stirring. The reduction is an exothermic reaction.
- After the initial reaction subsides, continue to reflux for 24-48 hours. Periodically (e.g., every 6 hours), add an additional portion of concentrated HCI (50 mL) to maintain the acidity.
- After the reflux period, cool the reaction mixture to room temperature. The heptylbenzene product will be in the upper toluene layer.
- Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
- Combine the organic layers and wash carefully with water, saturated NaHCO₃ solution, and then water again until the washings are neutral.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
- Purify the resulting crude heptylbenzene by vacuum distillation to obtain the final product.



Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Heptylbenzene can be analyzed using GC-MS for identification and quantification. Its deuterated analog, **Heptylbenzene**-d20, is often used as an internal standard for improved accuracy and precision in quantitative methods.[16]





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Caption: General workflow for GC-MS analysis.



- Objective: To identify and quantify **heptylbenzene** in a sample matrix.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Materials:
 - Sample containing heptylbenzene.
 - **Heptylbenzene**-d20 (internal standard), if quantitative analysis is required.
 - High-purity volatile solvent (e.g., hexane or dichloromethane).
 - GC vials with septa.
- GC Conditions (Typical):
 - Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl methylpolysiloxane stationary phase).
 - Injector: Split/splitless injector at 250-280°C, operated in splitless mode for trace analysis.
 - Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
 - Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
- Procedure:



- Sample Preparation: Prepare a stock solution of the internal standard (Heptylbenzene-d20). Prepare calibration standards by spiking blank matrix with known concentrations of heptylbenzene and a fixed concentration of the internal standard. Prepare the unknown sample by diluting it in the solvent and adding the same fixed concentration of the internal standard.
- Analysis: Inject 1 μL of each standard and sample into the GC-MS system.
- Data Analysis:
 - Identification: Confirm the identity of heptylbenzene by comparing its retention time and mass spectrum with that of an authentic standard.
 - Quantification: Construct a calibration curve by plotting the ratio of the peak area of heptylbenzene to the peak area of the internal standard against the concentration of heptylbenzene for the calibration standards. Determine the concentration of heptylbenzene in the unknown sample using its peak area ratio and the calibration curve.

Applications

Heptylbenzene serves as a key building block in organic synthesis and has several specialized applications.

- Chemical Intermediate: It is a useful synthetic intermediate for creating more complex molecules.[15]
- Chromatography: Heptylbenzene is used in zirconia and titania-based stationary phases in high-temperature liquid chromatography (HTLC) for the separation of alkyl benzene derivatives.[6][15]
- Catalysis Research: It can be used in the preparation of palladium imidazolylidene complexes, which act as catalysts for Suzuki and Negishi cross-coupling reactions.[15]
- Analytical Standards: Its deuterated form, Heptylbenzene-d20, is an excellent internal standard for quantitative analysis of aromatic hydrocarbons by GC-MS, due to its chemical similarity and mass difference from the non-deuterated analyte.[16]



Safety and Handling

Heptylbenzene requires careful handling in a laboratory setting. It is classified as hazardous to the aquatic environment.[1]

- GHS Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1][11]
- Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage),
 P501 (Dispose of contents/container to an approved waste disposal plant).[1][11]
- General Precautions: May cause irritation.[1] It is recommended to handle **heptylbenzene** in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9][11] Avoid contact with skin and eyes.[9]
- Storage: Store in a cool, dry place away from strong oxidizing agents.[6][12] It is a combustible liquid.[6][8]

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

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